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molecular formula C11H14ClNO2 B8599872 Benzenecarboximidic acid, 3-acetyl-, ethyl ester, hydrochloride CAS No. 60694-93-1

Benzenecarboximidic acid, 3-acetyl-, ethyl ester, hydrochloride

Cat. No. B8599872
M. Wt: 227.69 g/mol
InChI Key: JGCYJVQUBUHMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118709

Procedure details

A solution of 7.25 g (0.05 mol) of 3-acetylbenzonitrile in 150 ml of ether and 4.5 ml of ethanol is saturated at 0° with dry hydrochloric acid gas and then left to stand at 0° for 2 days. The product which crystallises out is filtered off and recrystallised from ethanol/ether; m.p. 110° (with decomposition).
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2].[ClH:12].[CH3:13][CH2:14][O:15]CC>C(O)C>[ClH:12].[CH2:14]([O:15][C:7](=[NH:8])[C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([C:1](=[O:3])[CH3:2])[CH:5]=1)[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
7.25 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The product which crystallises out
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol/ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
Cl.C(C)OC(C1=CC(=CC=C1)C(C)=O)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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